(2-Aminoethyl)naphthalimide

Description

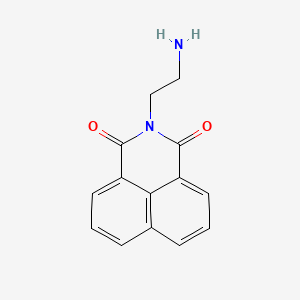

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminoethyl)benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-7-8-16-13(17)10-5-1-3-9-4-2-6-11(12(9)10)14(16)18/h1-6H,7-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWZPYPLFLUCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162265-51-2 | |

| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162265512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Aminoethyl)naphthalimide: Structure, Properties, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (2-Aminoethyl)naphthalimide, a versatile fluorophore with significant applications in biological imaging, sensing, and drug development. We will delve into its chemical structure, physicochemical and spectroscopic properties, synthesis, and detailed protocols for its application.

Core Molecular Attributes of (2-Aminoethyl)naphthalimide

(2-Aminoethyl)naphthalimide, systematically named 2-(2-aminoethyl)benzo[de]isoquinoline-1,3-dione, is a derivative of 1,8-naphthalimide. Its core structure consists of a planar tricyclic 1,8-naphthalimide moiety linked to an aminoethyl group at the imide nitrogen. This seemingly simple structure gives rise to a rich photophysical portfolio and allows for further chemical modifications.

| Property | Value | Source |

| IUPAC Name | 2-(2-aminoethyl)benzo[de]isoquinoline-1,3-dione | |

| CAS Number | 162265-51-2 | [1][2] |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 240.26 g/mol | [1][3] |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C2=O)C(=O)N(C3=O)CCN | [2] |

| InChIKey | SEWZPYPLFLUCCE-UHFFFAOYSA-N | [1] |

Figure 1: Chemical Structure of (2-Aminoethyl)naphthalimide.

Physicochemical and Spectroscopic Profile

The utility of (2-Aminoethyl)naphthalimide as a fluorescent probe is rooted in its distinct photophysical properties. The 1,8-naphthalimide core is a well-established fluorophore, and the substitution at the imide nitrogen and the naphthalene ring can significantly influence its absorption and emission characteristics[4].

Spectroscopic Properties

The spectroscopic properties of naphthalimides are highly sensitive to their substitution pattern and the surrounding solvent environment[5][6]. While specific data for (2-Aminoethyl)naphthalimide is not extensively published, the properties of the closely related 2-amino-1,8-naphthalimide (2APNI) provide valuable insights. 2APNI exhibits blue fluorescence with emission maxima (λem) in the range of 420-445 nm and a moderate fluorescence quantum yield (ΦF) of 0.2-0.3 in various solvents[1][7]. A key feature of 2APNI is that its fluorescence is relatively insensitive to solvent polarity, which can be an advantage in applications where a stable emission signal is required across different biological microenvironments[1][7]. In the solid state, a red-shift in the emission to 541 nm is observed[1][7].

It is important to note that amino-naphthalimides substituted at the 4-position often exhibit significant solvatochromism, where the emission color changes with solvent polarity[1][7]. This property is exploited in the design of sensors for local environmental changes.

| Solvent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| General Range for 2-amino-1,8-naphthalimides | ~350-400 | 420-445 | ~70-95 | 0.2-0.3 |

Data for the closely related 2-amino-1,8-naphthalimide (2APNI) is presented as a proxy due to limited specific data for the title compound.[1][7]

Synthesis and Characterization

The synthesis of N-substituted 1,8-naphthalimides is generally a straightforward process involving the condensation of 1,8-naphthalic anhydride with a primary amine.

General Synthesis Protocol

A common method for the synthesis of (2-Aminoethyl)naphthalimide involves the reaction of 1,8-naphthalic anhydride with ethylenediamine.

Figure 2: General workflow for the synthesis of (2-Aminoethyl)naphthalimide.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1,8-naphthalic anhydride in a suitable solvent such as ethanol or dimethylformamide (DMF)[8][9].

-

Addition of Amine: Add an excess of ethylenediamine to the solution. The use of excess amine helps to drive the reaction to completion and can also act as a base to neutralize any acidic byproducts.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC)[9].

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure[8]. The resulting solid is the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure (2-Aminoethyl)naphthalimide[10].

Characterization

The synthesized compound should be characterized to confirm its identity and purity using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the imide carbonyls and the amine N-H bonds.

-

Melting Point Analysis: To assess the purity of the compound.

Applications in Research and Development

The unique properties of (2-Aminoethyl)naphthalimide make it a valuable tool in various scientific disciplines. The primary amino group serves as a convenient handle for further chemical modifications, allowing for its conjugation to biomolecules or other functional moieties.

Fluorescent Labeling and Cellular Imaging

The inherent fluorescence of the naphthalimide core allows (2-Aminoethyl)naphthalimide to be used as a fluorescent label for biomolecules. The terminal amine can be readily coupled to carboxylic acids, activated esters, or isothiocyanates on proteins, peptides, or nucleic acids. Once conjugated, the naphthalimide fluorophore allows for the visualization and tracking of the labeled biomolecule within cells.

General Protocol for Live-Cell Imaging:

-

Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture them to the desired confluency[2].

-

Probe Preparation: Prepare a stock solution of (2-Aminoethyl)naphthalimide in a biocompatible solvent like DMSO. The final working concentration typically ranges from 1-10 µM[2].

-

Cell Staining: Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS). Add the imaging solution containing the naphthalimide probe to the cells.

-

Incubation: Incubate the cells with the probe for a specific period (e.g., 15-60 minutes) at 37°C to allow for cellular uptake. The optimal incubation time may need to be determined empirically[2].

-

Washing: After incubation, wash the cells multiple times with fresh, pre-warmed imaging medium to remove any unbound probe[2].

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the naphthalimide fluorophore (excitation typically around 350-400 nm, and emission around 420-450 nm).

The cellular uptake and localization of naphthalimide derivatives can be influenced by their physicochemical properties. While some naphthalimides show good cell permeability, the specific uptake mechanism and intracellular distribution of (2-Aminoethyl)naphthalimide would need to be experimentally determined for the cell type of interest[3][11].

Figure 3: A simplified workflow for fluorescent labeling of live cells.

Fluorescent Sensing of Ions and pH

The fluorescence of naphthalimide derivatives can be modulated by interactions with their environment, making them excellent candidates for the development of fluorescent sensors.

Mechanism of Sensing:

The sensing mechanism often relies on Photoinduced Electron Transfer (PET). In the "off" state, an electron-rich quenching moiety can transfer an electron to the excited fluorophore, quenching its fluorescence. Upon binding of an analyte (e.g., a metal ion or a proton) to the quenching moiety, the PET process is inhibited, leading to a "turn-on" of fluorescence[5][12].

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Naphthalimide–organometallic hybrids as multi-targeted anticancer and luminescent cellular imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. Design and synthesis of DNA-intercalative naphthalimide-benzothiazole/cinnamide derivatives: cytotoxicity evaluation and topoisomerase-IIα inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. Unique Photophysical Properties of 1,8-Naphthalimide Derivatives: Generation of Semi-stable Radical Anion Species by Photo-Induced Electron Transfer from a Carboxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes as strong acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polymorphism Dependent Cytotoxicity, Cellular Uptake, and Live Cell Imaging Studies on Napthalimide-Vinyl-Phenothiazine Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Photophysical properties of N-(2-aminoethyl)-1,8-naphthalimide

An In-Depth Technical Guide to the Photophysical Properties of N-(2-aminoethyl)-1,8-naphthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Fluorophore

The 1,8-naphthalimide scaffold is a cornerstone in the world of fluorescent molecules, prized for its robust photostability, high fluorescence quantum yields, and a synthetically accessible structure.[1][2][3][4] Among its many derivatives, N-(2-aminoethyl)-1,8-naphthalimide and its analogues stand out. By strategically placing an aminoethyl group at the imide nitrogen, a site for environmental sensitivity is introduced, transforming the core fluorophore into a dynamic sensor. This guide provides a deep dive into the synthesis, core photophysical principles, and applications of this important class of molecules, offering field-proven insights for researchers and developers.

The true power of these molecules lies in the interplay between the electron-accepting 1,8-naphthalimide core and the nature of substituents, particularly at the C-4 position and the imide nitrogen.[2][3][5] The aminoethyl side chain, in particular, provides a handle for modulating the molecule's properties in response to external stimuli like pH and metal ions, making it an invaluable tool in chemical sensing and biological imaging.

Synthesis: Building the Core Structure

The synthesis of N-(2-aminoethyl)-1,8-naphthalimide derivatives is typically a straightforward process, primarily involving the condensation of a 1,8-naphthalic anhydride precursor with a corresponding amine. For the parent compound, this involves reacting 1,8-naphthalic anhydride with N,N-dimethylethylenediamine or a similar aminoethyl-containing molecule.[6] More complex derivatives, especially those with functional groups at the C-4 position (like an additional amino group), are often synthesized in a two-step process: first, condensation with the amine at the imide position, followed by a nucleophilic substitution at the C-4 position.[1]

Caption: General synthesis workflow for N-(2-aminoethyl)-1,8-naphthalimide derivatives.

Core Photophysical Properties

The fluorescence of these compounds originates from an intramolecular charge transfer (ICT) state.[7][8][9] Upon photoexcitation, electron density shifts from an electron-donating group (often an amino group at the C-4 position) to the electron-withdrawing dicarbonyl moiety of the naphthalimide core. This ICT character is the foundation of its rich and tunable photophysical behavior.

Absorption and Emission

Derivatives of 1,8-naphthalimide with an amino group at the C-4 position are typically yellow and exhibit strong fluorescence in the green region of the visible spectrum.[1] The exact absorption (λ_abs) and emission (λ_em) maxima are highly dependent on the substitution pattern and the surrounding environment.

Solvatochromism: A Probe of Polarity

A hallmark of ICT-based fluorophores is solvatochromism—the change in absorption and emission color with solvent polarity. As solvent polarity increases, the excited state, which has a larger dipole moment than the ground state, is stabilized. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift in the fluorescence emission.[10][11][12] This property makes N-(2-aminoethyl)-1,8-naphthalimide derivatives excellent probes for micro-environmental polarity. For some derivatives, this increased polarity can also lead to a decrease in the fluorescence quantum yield.[7][10][11]

Quantum Yield and Lifetime

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. 1,8-naphthalimides are known for their high quantum yields.[2][3] The fluorescence lifetime (τ_F), the average time the molecule spends in the excited state, is also a key parameter. For many 4-amino substituted naphthalimides, lifetimes are typically in the range of several nanoseconds (e.g., 7-10 ns).[1] Both quantum yield and lifetime can be modulated by the solvent environment and the presence of quenchers.

Data Summary: Environmental Effects on Photophysics

The following table summarizes the typical photophysical properties of a representative 4-amino-1,8-naphthalimide derivative in various solvents to illustrate the solvatochromic effect.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |

| Hexane | 1.88 | ~400-410 | ~430-460 | ~2500-3000 | High (~0.8-0.9) |

| Toluene | 2.38 | ~405-415 | ~500-510 | ~4500-5000 | Moderate-High |

| Dichloromethane | 8.93 | ~410-420 | ~520-530 | ~5000-5500 | Moderate |

| Acetonitrile | 37.5 | ~410-420 | ~530-540 | ~5500-6000 | Moderate-Low |

| Methanol | 32.7 | ~415-425 | ~540-560 | ~5800-6200 | Low (~0.1-0.3) |

Note: Data are representative values compiled from various 4-amino-1,8-naphthalimide derivatives to demonstrate trends.[1][7][10][11][12]

Modulating Fluorescence: The Role of PET and pH

The N-(2-aminoethyl) moiety is not merely a linker; it is an active participant in the molecule's photophysics, primarily through Photo-induced Electron Transfer (PET).

Photo-induced Electron Transfer (PET)

PET is a powerful mechanism for creating "on-off" fluorescent sensors.[7] The tertiary amine in the side chain can act as an electron donor. In the ground state, this has no effect. However, upon excitation, the naphthalimide core becomes a stronger electron acceptor. If the thermodynamics are favorable, the amine can donate an electron to the excited fluorophore, quenching its fluorescence through a non-radiative pathway.[13][14]

The "Turn-On" Switch: Effect of pH

This PET quenching mechanism is highly sensitive to pH. In acidic conditions, the lone pair of electrons on the tertiary amine is protonated. This protonation makes the amine a very poor electron donor, thus inhibiting the PET process.[14][15] As a result, the fluorescence is no longer quenched, and the molecule "turns on," exhibiting bright emission.[13][16] This makes N-(2-aminoethyl)-1,8-naphthalimide an excellent fluorescent sensor for pH.[14]

Caption: pH-dependent fluorescence switching via the PET mechanism.

Applications in Research and Development

The unique photophysical properties of N-(2-aminoethyl)-1,8-naphthalimide derivatives have led to their use in a wide array of applications.

-

Fluorescent Sensors: Their sensitivity to pH and the ability of the aminoethyl group to chelate metal ions make them powerful tools for detecting analytes in chemical and biological systems.[13][14][17][18] Specific derivatives have been designed to selectively detect ions like Hg²⁺ and Cu²⁺.[5][13]

-

Bioimaging: These molecules are frequently used as fluorescent probes for cellular imaging.[2][19] Their good photostability, cell permeability, and environmentally sensitive fluorescence allow for the visualization of cellular structures and the monitoring of intracellular pH changes or ion concentrations.[5][20]

-

Advanced Materials: The robust fluorescence and charge-transfer properties of the 1,8-naphthalimide core have led to its incorporation into advanced materials, including organic light-emitting diodes (OLEDs) and photoinitiators for polymerization reactions.[2][3][21]

Experimental Protocols

Protocol 1: General Synthesis of 4-Amino-N-(2-dimethylaminoethyl)-1,8-naphthalimide

-

Reaction Setup: Dissolve 4-nitro-N-(2-acetamidoethyl)-1,8-naphthalimide in DMF in a round-bottom flask.

-

Nucleophilic Substitution: Add N,N-dimethylethylenediamine to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for 24 hours.

-

Isolation: Pour the reaction mixture into cold water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under reduced pressure to yield the final compound. (This is a representative protocol; specific conditions may vary based on the exact substrates used.[7])

Protocol 2: Workflow for Photophysical Characterization

This workflow outlines the standard procedure for characterizing the core photophysical properties of a fluorescent compound.

Caption: Experimental workflow for photophysical characterization.

Conclusion and Future Perspectives

N-(2-aminoethyl)-1,8-naphthalimide and its derivatives are more than just fluorescent dyes; they are sophisticated molecular tools. Their photophysical properties, governed by ICT and PET mechanisms, can be rationally tuned through synthetic modification. This allows for the design of highly sensitive and selective probes for a multitude of applications, from fundamental biological research to diagnostics and materials science. Future work will likely focus on developing derivatives with even greater photostability, longer-wavelength emission to minimize biological autofluorescence, and multi-analyte sensing capabilities, further cementing the role of the 1,8-naphthalimide scaffold as a key player in fluorescence technology.

References

- Unique Photophysical Properties of 1,8-Naphthalimide Derivatives: Generation of Semi-stable Radical Anion Species by Photo-Induced Electron Transfer from a Carboxy Group. (n.d.). National Institutes of Health.

- Wang, L., Fujii, M., Yamaji, M., & Okamoto, H. (2018). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 17(10), 1319–1328.

- Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamination. (2022). Molecules, 28(1), 263.

- Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives. (2022). Chemosensors, 10(11), 479.

- Marciniec, K., et al. (2012). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry, 8, 1438–1446.

- Wang, L., Fujii, M., Yamaji, M., & Okamoto, H. (2018). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 17(10), 1319-1328.

- N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives as photoinitiators under LEDs. (n.d.). Royal Society of Chemistry.

- Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: Effects of the substitution positions of the amino functionality on the photophysical properties. (2018). Okayama University.

- Electronic Supplementary Information Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides. (2018). Royal Society of Chemistry.

- Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. (2015). Molecules, 20(11), 19854–19868.

- Design of 1,8‐Naphthalimide‐Based Fluorescent Functional Molecules for Biological Application: A Review. (2021). Chemistry – An Asian Journal, 16(18), 2549-2567.

- A Highly Water-Soluble and Solid State Emissive 1,8-Naphthalimide as a Fluorescent PET Probe for Determination of pHs, Acid/Base. (2022). Chemosensors, 10(7), 263.

- 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. (2021). Organic & Biomolecular Chemistry, 19(25), 5545-5574.

- 1,8-Naphthalimide derivatives as the small molecules with multiapplications in chemistry and biology. (2021). Organic & Biomolecular Chemistry, 19(25), 5545-5574.

- A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells. (2018). Free Radical Research, 52(11-12), 1288-1295.

- Yellow-Green and Blue Fluorescent 1,8-Naphthalimide-Based Chemosensors for Metal Cations. (2022). Chemosensors, 10(11), 450.

- Synthesis and Investigation of Derivatives of 1,8-Naphthalimide with a Red Emission via an Aromatic Nucleophilic Substitution Reaction. (2022). Journal of Fluorescence, 32(2), 639-646.

- pH dependence of fluorescence intensity of monomeric 1,8-naphthalimide... (n.d.). ResearchGate.

- Solid Fluorescence pH Sensors Based on 1,8-Naphthalimide Copolymers Synthesized by UV Curing. (2022). Polymers, 14(4), 698.

- Photophysics, Electrochemistry, Morphology, and Bioimaging Applications of New 1,8-Naphthalimide Derivatives Containing Different Chromophores. (2018). ChemistrySelect, 3(1), 1-11.

- Influence of the Structure of the Amino Group and Polarity of the Medium on the Photophysical Behavior of 4-Amino-1,8-naphthalimide Derivatives. (2020). Journal of Physical Chemistry A, 124(33), 6649-6660.

- 1,8-Naphthalimide based fluorescent sensors for enzymes. (2021). Coordination Chemistry Reviews, 437, 213713.

- 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives. (2020). Journal of Materials Chemistry C, 8(32), 10893-10914.

Sources

- 1. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Unique Photophysical Properties of 1,8-Naphthalimide Derivatives: Generation of Semi-stable Radical Anion Species by Photo-Induced Electron Transfer from a Carboxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 11. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 13. Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Solid Fluorescence pH Sensors Based on 1,8-Naphthalimide Copolymers Synthesized by UV Curing [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 19. researchgate.net [researchgate.net]

- 20. A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives as photoinitiators under LEDs - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

(2-Aminoethyl)naphthalimide (CAS: 162265-51-2): A Technical Guide for Advanced Research Applications

Introduction to the Naphthalimide Scaffold

Naphthalimides are a significant class of nitrogen-containing aromatic heterocyclic compounds.[1] Their core structure, 1H-benz[de]isoquinoline-1,3(2H)-dione, features a planar and heteroaromatic system that provides a strong foundation for DNA intercalation.[1] This characteristic, coupled with their excellent fluorescence properties and relative ease of synthesis, has made naphthalimide derivatives highly valuable in various biological and chemical applications.[1][2] The versatility of the naphthalimide scaffold allows for structural modifications at both the imide nitrogen and the naphthalene core, enabling the fine-tuning of its chemical, electronic, and photophysical properties.[2][3] These modifications have led to the development of naphthalimide-based compounds with a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.[1][4]

(2-Aminoethyl)naphthalimide: Core Characteristics

(2-Aminoethyl)naphthalimide, with the CAS number 162265-51-2, is a specific derivative of the 1,8-naphthalimide core.[5][6] Its key structural feature is the presence of a primary amine on the ethyl group attached to the imide nitrogen. This terminal amine group serves as a crucial reactive handle for further chemical modifications and conjugations.

| Property | Value | Source |

| CAS Number | 162265-51-2 | [5][6][7][8] |

| Molecular Formula | C14H12N2O2 | [5][6][9] |

| Molecular Weight | 240.26 g/mol | [5][9] |

| Purity | Typically >98% | [5][6] |

Synthesis of (2-Aminoethyl)naphthalimide

The synthesis of (2-Aminoethyl)naphthalimide is a relatively straightforward process, typically achieved through the condensation of 1,8-naphthalic anhydride with an excess of ethylenediamine.[10] This reaction is a cornerstone for accessing this and other N-substituted naphthalimide derivatives.

Synthetic Workflow

The general synthetic procedure involves the reaction of 1,8-naphthalic anhydride with ethylenediamine in a suitable solvent, such as methanol, under elevated temperatures.[10] The use of an excess of ethylenediamine is crucial to favor the formation of the monosubstituted product, (2-Aminoethyl)naphthalimide, over the disubstituted byproduct.[10]

Detailed Experimental Protocol

The following protocol is adapted from a literature procedure for the synthesis of (2-Aminoethyl)naphthalimide.[10]

-

Preparation of Reactant Solutions:

-

Dissolve 1,8-naphthalic anhydride (1 mmol) in anhydrous methanol (25 mL) in a 100 mL round-bottom flask.

-

In a separate flask, dissolve ethylenediamine (15 mmol) in anhydrous methanol (15 mL).

-

-

Reaction:

-

Heat the 1,8-naphthalic anhydride solution to 60 °C in an oil bath with magnetic stirring.

-

Slowly add the ethylenediamine solution to the heated 1,8-naphthalic anhydride solution over approximately 3 minutes.

-

-

Work-up and Purification:

-

After the reaction is complete (monitored by TLC), the reaction mixture is concentrated under reduced pressure.

-

The resulting residue is then purified by silica gel chromatography to separate the desired (2-Aminoethyl)naphthalimide from the disubstituted byproduct.[10]

-

Key Applications in Research and Development

The unique structural and photophysical properties of (2-Aminoethyl)naphthalimide and its derivatives make them valuable tools in various scientific disciplines.

Fluorescent Probes and Cellular Imaging

The naphthalimide core is an excellent fluorophore, and its derivatives are widely used in the development of fluorescent probes.[11][12][13][14] These probes are designed to detect and image various analytes, including metal ions (like Hg2+) and biological molecules, within living cells.[12][14] The fluorescence properties of naphthalimide derivatives, such as their emission wavelength and quantum yield, can be tuned by modifying the substituents on the naphthalimide ring.[15][16][17] The amino group in (2-Aminoethyl)naphthalimide provides a convenient point of attachment for recognition moieties that can selectively bind to specific targets, leading to a change in the fluorescence signal.[11]

Drug Discovery and Development

Naphthalimide derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a broad spectrum of biological activities.[1][18] Their ability to intercalate with DNA is a key mechanism for their anticancer properties.[1][4] The planar naphthalimide ring can insert itself between the base pairs of DNA, disrupting its normal function and leading to cell death.[1] Furthermore, modifications to the naphthalimide scaffold have led to the development of derivatives with improved efficacy and reduced toxicity.[18][19] Some naphthalimide-based compounds are currently undergoing preclinical and clinical evaluations for their therapeutic potential.[4][20]

Materials Science

Beyond biological applications, (2-Aminoethyl)naphthalimide and its derivatives have found utility in materials science. Their photophysical properties make them suitable for use in organic light-emitting diodes (OLEDs) and as fluorescent dyes.[2] The ability to modify the naphthalimide structure allows for the creation of materials with tailored electronic and optical properties. For instance, in a recent study, (2-Aminoethyl)naphthalimide was used in combination with mercaptopropionic acid to improve the stability of perovskite solar cells.[10]

Photophysical Properties

The photophysical properties of naphthalimide derivatives are highly dependent on the nature and position of substituents on the aromatic core.[16][17][21] Generally, the introduction of an electron-donating group, such as an amino group, can lead to a significant red-shift in the absorption and emission spectra due to an intramolecular charge transfer (ICT) excited state.[15]

The fluorescence of naphthalimide derivatives can also be sensitive to the polarity of the surrounding environment.[22][23] This solvatochromism makes them useful as probes for studying the local environment in complex systems.[23]

Conclusion and Future Perspectives

(2-Aminoethyl)naphthalimide is a versatile and valuable building block in the development of advanced materials and biologically active compounds. Its straightforward synthesis, coupled with the tunable photophysical and chemical properties of the naphthalimide scaffold, ensures its continued importance in diverse research areas. Future research will likely focus on the development of novel (2-Aminoethyl)naphthalimide derivatives with enhanced properties for specific applications, such as targeted drug delivery, advanced cellular imaging, and high-performance organic electronics. The inherent versatility of this compound opens up a vast chemical space for exploration and innovation.

References

-

MDPI. (n.d.). Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase. Retrieved from [Link]

-

MDPI. (n.d.). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Retrieved from [Link]

-

Wiley Online Library. (2021). A Naphthalimide-Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells. ChemistryOpen, 10(11), 1116–1122. Retrieved from [Link]

-

ACS Publications. (n.d.). Highly Sensitive Naphthalimide-Based Fluorescence Polarization Probe for Detecting Cancer Cells. ACS Applied Materials & Interfaces. Retrieved from [Link]

-

PubMed. (2021). A Naphthalimide-Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells. ChemistryOpen, 10(11), 1116–1122. Retrieved from [Link]

-

ACS Publications. (n.d.). Naphthalimide-Based Fluorescent Probe for Profiling of Aldehydes during Oxidation of Unsaturated Lipids. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

PubMed. (2013). Naphthalimide derivatives with therapeutic characteristics: a patent review. Expert Opinion on Therapeutic Patents, 23(2), 175–193. Retrieved from [Link]

-

PubMed. (2013). Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents. Coordination Chemistry Reviews, 257(15-16), 2292–2310. Retrieved from [Link]

-

SciELO. (2022). Addition of N-(2-Aminoethyl)naphthalimide and Mercaptopropionic Acid to Increase the Stability of CsFAMA Perovskite Solar Cells. Journal of the Brazilian Chemical Society, 33(5), 498-507. Retrieved from [Link]

-

Synthonix, Inc. (n.d.). (2-Aminoethyl)naphthalimide | 162265-51-2. Retrieved from [Link]

-

RSC Publishing. (2025). Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents. RSC Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma. Retrieved from [Link]

-

RSC Publishing. (n.d.). 1,8-Naphthalimide derivatives as the small molecules with multiapplications in chemistry and biology. Retrieved from [Link]

-

ResearchGate. (n.d.). A review of investigation on 4-substituted 1,8-naphthalimide derivatives. Retrieved from [Link]

-

RSC Publishing. (2025). 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. Organic & Biomolecular Chemistry, 23(26), 6287-6319. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (2-Aminoethyl)Naphthalimide. Retrieved from [Link]

-

RSC Publishing. (2018). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 17(10), 1319-1328. Retrieved from [Link]

-

PubMed. (2018). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 17(10), 1319-1328. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Retrieved from [Link]

- Google Patents. (n.d.). US6372910B1 - Process for the manufacture of 1,8-naphthalimide.

-

Okayama University. (2018). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: Effects of the substitution positions of the amino functionality on the photophysical properties. Retrieved from [Link]

-

RSC Publishing. (n.d.). Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. Retrieved from [Link]

-

ResearchGate. (2022). Photophysical Properties of Some Naphthalimide Derivatives. Engineering Proceedings, 27(1), 4. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Naphthalimide derivatives with therapeutic characteristics: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 162265-51-2 | (2-Aminoethyl)naphthalimide - Moldb [moldb.com]

- 6. Synthonix, Inc > 162265-51-2 | (2-Aminoethyl)naphthalimide [synthonix.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 162265-51-2 CAS Manufactory [chemicalbook.com]

- 9. (2-Aminoethyl)naphthalimide | C14H12N2O2 | CID 11096719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. mdpi.com [mdpi.com]

- 12. d-nb.info [d-nb.info]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Naphthalimide-Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 17. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 22. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-(2-Aminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Aminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, a key intermediate in the synthesis of various functional dyes and pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics. The interpretation of this data is crucial for confirming the molecular structure and purity of the compound, which are fundamental requirements in synthetic chemistry and drug discovery.

Introduction

2-(2-Aminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as N-(2-aminoethyl)-1,8-naphthalimide, belongs to the 1,8-naphthalimide family of compounds. These molecules are renowned for their unique photophysical properties, including strong fluorescence and excellent photostability, making them valuable in the development of fluorescent probes, sensors, and organic light-emitting diodes (OLEDs)[1][2]. Furthermore, the 1,8-naphthalimide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties[3][4].

The presence of a primary amino group in the ethyl side chain of the target molecule offers a versatile handle for further chemical modifications, allowing for the construction of more complex molecules with tailored properties. Accurate and thorough spectroscopic characterization is therefore paramount to ensure the identity and quality of this important building block.

Molecular Structure and Spectroscopic Correlation

The structural features of 2-(2-Aminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione directly influence its spectroscopic output. The planar and aromatic 1,8-naphthalimide core, the imide functionality, and the flexible aminoethyl side chain each contribute distinct signals in the various spectroscopic techniques discussed below.

Caption: Molecular structure of 2-(2-Aminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its correlation with key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for this compound would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -NH₂).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment of all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Predicted ¹H NMR Spectral Data

Based on the analysis of related 1,8-naphthalimide derivatives, the following proton signals are expected[5][6][7][8]:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 2H | Protons on the naphthalimide core |

| ~8.2 | Doublet | 2H | Protons on the naphthalimide core |

| ~7.8 | Triplet | 2H | Protons on the naphthalimide core |

| ~4.3 | Triplet | 2H | -N-CH₂ -CH₂-NH₂ |

| ~3.0 | Triplet | 2H | -N-CH₂-CH₂ -NH₂ |

| ~1.5 (broad) | Singlet | 2H | -NH₂ |

-

Expertise & Experience: The downfield chemical shifts of the aromatic protons (~7.8-8.5 ppm) are characteristic of the electron-deficient naphthalimide ring system. The protons adjacent to the carbonyl groups are typically the most deshielded. The methylene protons adjacent to the imide nitrogen (~4.3 ppm) are more deshielded than those adjacent to the amino group (~3.0 ppm) due to the electron-withdrawing effect of the two carbonyl groups. The amino protons often appear as a broad singlet and their chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The expected carbon signals for the compound are as follows[5][9][10]:

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | Imide Carbonyl (C =O) |

| ~134 | Aromatic Quaternary Carbons |

| ~131 | Aromatic CH Carbons |

| ~127 | Aromatic CH Carbons |

| ~122 | Aromatic Quaternary Carbons |

| ~40 | -N-CH₂ -CH₂-NH₂ |

| ~39 | -N-CH₂-CH₂ -NH₂ |

-

Trustworthiness: The chemical shifts are highly reproducible under defined experimental conditions. The presence of the two carbonyl carbons at a characteristic downfield shift (~164 ppm) is a strong indicator of the imide functionality. The number and chemical shifts of the aromatic carbons confirm the presence of the naphthalimide core. The two aliphatic carbon signals are consistent with the aminoethyl side chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: MS Data Acquisition

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this compound due to its polarity and the presence of a basic amino group, which can be easily protonated.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

-

Predicted Mass Spectrum

| m/z | Interpretation |

| 241.0977 | [M+H]⁺ (Calculated for C₁₄H₁₃N₂O₂⁺) |

| 198.0504 | Loss of the aminoethyl group ([M-C₂H₄N]⁺) |

| 44.0500 | Aminoethyl fragment ([C₂H₆N]⁺) |

-

Authoritative Grounding: The molecular formula of 2-(2-Aminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is C₁₄H₁₂N₂O₂ with a monoisotopic mass of 240.0899 Da. The observation of a protonated molecule at m/z 241.0977 in a high-resolution mass spectrum would provide strong evidence for the compound's identity. The fragmentation pattern can further confirm the structure, with the cleavage of the bond between the imide nitrogen and the ethyl group being a likely fragmentation pathway.

Caption: Predicted fragmentation pathway in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Attenuated Total Reflectance (ATR) is a modern and convenient alternative that requires minimal sample preparation.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

The following characteristic absorption bands are expected for this compound[11][12][13]:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretching (primary amine) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1700 & ~1660 | Strong | C=O stretching (asymmetric and symmetric imide) |

| ~1600 | Medium | C=C stretching (aromatic) |

| ~1350 | Strong | C-N stretching |

-

Expertise & Experience: The most prominent features in the IR spectrum of a 1,8-naphthalimide are the two strong carbonyl stretching bands. The presence of two bands is due to the symmetric and asymmetric stretching modes of the coupled carbonyl groups in the five-membered imide ring. The N-H stretching of the primary amine will appear as a medium intensity band in the 3400-3300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.

Experimental Protocol: UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-600 nm.

Predicted UV-Vis Spectral Data

1,8-naphthalimide derivatives typically exhibit strong absorption bands in the UV region[14][15][16][17]:

| λmax (nm) | Molar Absorptivity (ε) | Assignment |

| ~330-350 | High | π → π* transition |

-

Authoritative Grounding: The absorption maximum is associated with a π → π* electronic transition within the extensive conjugated system of the naphthalimide core. The exact position of the absorption maximum can be influenced by the solvent polarity. Many 1,8-naphthalimide derivatives are also highly fluorescent, typically emitting in the blue-green region of the visible spectrum. The study of their fluorescence properties is a field of active research[18][19].

Conclusion

The comprehensive spectroscopic analysis of 2-(2-Aminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, as detailed in this guide, provides a robust framework for its unequivocal identification and characterization. The predicted NMR, MS, IR, and UV-Vis data, grounded in the established spectroscopic behavior of the 1,8-naphthalimide scaffold, offer a reliable reference for researchers working with this versatile compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for advancing research in materials science and drug discovery.

References

- Structures and UV-Vis Absorption Spectra of 1,8-Naphthalimide Deriv

-

Infrared Absorption Studies of Some New 1,8-Naphthalimides - ResearchGate. [Link]

-

New 1,8-Naphthalimide Derivatives as Photoinitiators for Free-Radical Polymerization Upon Visible Light - MDPI. [Link]

-

FTIR Spectrum of 4-propylamino-N-allyl-1,8-naphthalimide. - ResearchGate. [Link]

-

UV/VIS spectra of 1,8-naphthalimide 5 in water/DMF (3:1, v/v) solution... - ResearchGate. [Link]

-

Unique Photophysical Properties of 1,8-Naphthalimide Derivatives: Generation of Semi-stable Radical Anion Species by Photo-Induced Electron Transfer from a Carboxy Group | ACS Omega. [Link]

-

Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives - MDPI. [Link]

-

UV-vis spectroscopic data for solutions of naphthalimide 1 in 11 solvents - ResearchGate. [Link]

-

N-[2-(dimethylamino)ethyl]-1,8-naphthalimide Derivatives as Photoinitiators under LEDs - The Royal Society of Chemistry. [Link]

- Electronic Supplementary Information Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides. (URL not available)

-

Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC - NIH. [Link]

-

Synthesis, characterization and properties of 1,8-naphthalimide fluorescent monomer | Request PDF - ResearchGate. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]

-

Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - Beilstein Journals. [Link]

-

Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging - PMC - NIH. [Link]

-

(PDF) Synthesis and Investigation of Derivatives of 1,8-Naphthalimide with a Red Emission via an Aromatic Nucleophilic Substitution Reaction - ResearchGate. [Link]

-

Functional 1,8-Naphthalimide AIE/AIEEgens: Recent Advances and Prospects | ACS Applied Materials & Interfaces. [Link]

-

Mono- and di-substituted 1,8-naphthalimides for cellular imaging and medicinal chemistry - Amazon S3. [Link]

-

A Highly Water-Soluble and Solid State Emissive 1,8-Naphthalimide as a Fluorescent PET Probe for Determination of pHs, Acid/Base Vapors, and Water Content in Organic Solvents - MDPI. [Link]

-

Synthesis, Characterization, Quantum-Chemical Calculations and Cytotoxic Activity of 1,8-Naphthalimide Derivatives with non-Protein Amino Acids. | Semantic Scholar. [Link]

-

1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - RSC Publishing. [Link]

-

Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC - NIH. [Link]

-

Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - NIH. [Link]

Sources

- 1. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, Quantum-Chemical Calculations and Cytotoxic Activity of 1,8-Naphthalimide Derivatives with non-Protein Amino Acids. | Semantic Scholar [semanticscholar.org]

- 4. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 1,8-Naphthalimide(81-83-4) IR Spectrum [chemicalbook.com]

- 14. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

Literature review of 1,8-naphthalimide derivatives in fluorescence

An In-depth Technical Guide to 1,8-Naphthalimide Derivatives in Fluorescence

Foreword: The Enduring Radiance of the 1,8-Naphthalimide Core

In the vast landscape of fluorescent molecules, the 1,8-naphthalimide scaffold stands out as a uniquely versatile and robust platform. For researchers, scientists, and drug development professionals, its appeal is not merely in its bright emission but in its profound tunability. These compounds possess a suite of desirable characteristics: exceptional photostability, high fluorescence quantum yields, significant Stokes shifts, and a synthetically accessible structure.[1][2][3][4] This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the design, synthesis, and application of these remarkable fluorophores. We will explore the core principles that govern their function, delve into validated experimental protocols, and illuminate the pathways to innovation in sensing and bioimaging.

The Heart of the Matter: Understanding the 1,8-Naphthalimide Fluorophore

The fluorescence properties of 1,8-naphthalimide are intrinsically linked to its electronic structure. The molecule features a naphthalene ring system fused to a dicarboximide moiety. This arrangement creates an inherent electron-accepting character in the imide portion.[5] The true power of this scaffold is unlocked through strategic substitution, primarily at the C-4 and N-positions of the naphthalimide ring.

The "Push-Pull" System: A Foundation for Fluorescence

The most vibrant and useful 1,8-naphthalimide derivatives operate on an electronic "push-pull" mechanism. By introducing a potent electron-donating group (EDG), such as an amino (-NH₂) or alkoxy (-OR) group, at the C-4 position, an intramolecular charge transfer (ICT) character is established upon photoexcitation.[4][6] The EDG "pushes" electron density towards the electron-accepting imide core, which "pulls" it. This ICT state is highly sensitive to the molecule's immediate environment, a feature that is masterfully exploited in sensor design.[7]

The nature and position of the substituent have a profound impact on the photophysical properties. For instance, 4-amino substituted derivatives are generally more emissive than their 3-amino counterparts due to a more effective ICT process.[4][8] The substituent on the imide nitrogen, while having a less direct impact on the core ICT, is a critical handle for tuning solubility, introducing receptor units, or attaching targeting moieties for biological applications.[2][9]

Key Photophysical Parameters

The following table summarizes how substitution patterns influence the core photophysical properties of 1,8-naphthalimide derivatives, providing a predictive framework for their design.

| Substituent at C-4 | Typical Excitation (λ_ex) | Typical Emission (λ_em) | Stokes Shift | Quantum Yield (Φ_F) | Solvatochromism |

| -H (Unsubstituted) | ~330-350 nm | ~380-420 nm | Moderate | Low to Moderate | Minimal |

| -OR (Alkoxy) | ~390-410 nm | ~450-500 nm | Large | Moderate to High | Moderate |

| -NH₂ / -NR₂ (Amino) | ~420-450 nm | ~520-560 nm | Very Large | High to Very High | Strong |

| -NO₂ (Nitro) | ~350-370 nm | Weak / Quenched | N/A | Very Low | N/A |

Data compiled from multiple sources, including[4][8][10][11]. Values are approximate and can vary significantly with solvent and N-imide substitution.

Core Mechanisms of Fluorescence Sensing

The design of "smart" 1,8-naphthalimide probes hinges on modulating the fluorescence output in response to a specific analyte. This is achieved by integrating a recognition unit (receptor) with the fluorophore and exploiting one of three primary photophysical mechanisms: Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

Photoinduced Electron Transfer (PET): The "Off-On" Switch

PET is arguably the most common mechanism for designing "turn-on" fluorescent sensors. The design follows a "fluorophore-spacer-receptor" architecture.[11][12][13]

Causality: The receptor unit (e.g., a tertiary amine or a metal-chelating group like dipicolylamine) possesses a non-bonding electron pair with an appropriate energy level. In the absence of an analyte, photoexcitation of the naphthalimide fluorophore is followed by the transfer of an electron from the receptor to the excited fluorophore. This process provides a highly efficient non-radiative decay pathway, effectively quenching the fluorescence (the "Off" state). When the target analyte (e.g., a proton or a metal ion like Zn²⁺) binds to the receptor, the energy of the non-bonding electron pair is lowered.[12][14][15] This energetic mismatch prevents the electron transfer from occurring, thus blocking the quenching pathway. The fluorophore then de-excites radiatively, emitting light and "turning On" the fluorescence.[16]

Caption: Photoinduced Electron Transfer (PET) mechanism for a typical "turn-on" sensor.

Intramolecular Charge Transfer (ICT): The Ratiometric and Solvatochromic Reporter

ICT-based sensors leverage the sensitivity of the "push-pull" system to its environment. Instead of a simple on/off response, they often produce a change in the color (wavelength) of the emitted light, which is ideal for ratiometric sensing.

Causality: The energy of the ICT excited state is highly dependent on the electron-donating ability of the C-4 substituent and the polarity of the surrounding solvent.[7] For a pH sensor, a C-4 amino group can be protonated in acidic conditions.[17] This protonation converts the strong electron-donating -NH₂ group into a weakly donating -NH₃⁺ group, disrupting the ICT process. This leads to a significant blue-shift in both absorption and emission spectra.[18][19] By monitoring the ratio of fluorescence intensity at two different wavelengths (e.g., the protonated and deprotonated forms), a quantitative and internally calibrated measurement of pH can be achieved.[20]

Caption: Intramolecular Charge Transfer (ICT) mechanism for a ratiometric pH sensor.

Förster Resonance Energy Transfer (FRET): The Spectroscopic Ruler

FRET is a distance-dependent energy transfer mechanism between a donor fluorophore and an acceptor chromophore. In this design, the 1,8-naphthalimide typically serves as the energy donor.

Causality: For FRET to occur, the emission spectrum of the donor (naphthalimide) must overlap with the absorption spectrum of the acceptor.[21] When the donor and acceptor are in close proximity (typically <10 nm), excitation of the donor results in non-radiative energy transfer to the acceptor, which then fluoresces at its own, longer wavelength. This results in quenching of the donor's fluorescence and sensitization of the acceptor's fluorescence.[22] A sensor can be designed where analyte binding causes a conformational change that either brings the FRET pair together or pushes them apart, modulating the FRET efficiency and providing a ratiometric signal. This strategy is particularly powerful for creating probes with very large pseudo-Stokes shifts, moving the final emission into the red or near-infrared region, which is advantageous for biological imaging.[21][22]

Rational Design and Synthesis: From Concept to Compound

The synthesis of 1,8-naphthalimide derivatives is generally straightforward and modular, allowing for extensive structural diversification.[2] A common synthetic route starts from a commercially available or synthesized 4-substituted-1,8-naphthalic anhydride.

General Synthetic Workflow

Caption: A generalized synthetic workflow for 1,8-naphthalimide fluorescent probes.

Detailed Experimental Protocol: Synthesis of a PET-based Zn²⁺ Sensor

This protocol describes the synthesis of a representative 4-amino-1,8-naphthalimide derivative functionalized with a dipicolylamine (DPA) receptor, a well-known chelator for Zn²⁺. The protocol is adapted from methodologies described in the literature.[12][15]

Objective: To synthesize N-(2-aminoethyl)-4-(dipicolylamino)-1,8-naphthalimide.

Step 1: Synthesis of 4-Bromo-N-(2-aminoethyl)-1,8-naphthalimide

-

Reagents & Setup:

-

4-Bromo-1,8-naphthalic anhydride (1.0 eq)

-

Ethylenediamine (5.0 eq)

-

Ethanol (solvent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

-

Procedure:

-

Suspend 4-bromo-1,8-naphthalic anhydride in ethanol in the round-bottom flask.

-

Add ethylenediamine dropwise to the suspension at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature. A precipitate will form.

-

Filter the solid precipitate and wash thoroughly with cold ethanol to remove excess ethylenediamine.

-

Dry the resulting solid under vacuum.

-

-

Validation:

-

The product should be an off-white or pale-yellow solid.

-

Confirm the structure using ¹H NMR and Mass Spectrometry. The NMR should show characteristic peaks for the naphthalimide protons and the ethyl bridge. The mass spectrum should show the expected molecular ion peak.

-

Step 2: Synthesis of N-(2-aminoethyl)-4-(dipicolylamino)-1,8-naphthalimide

-

Reagents & Setup:

-

4-Bromo-N-(2-aminoethyl)-1,8-naphthalimide (from Step 1, 1.0 eq)

-

Bis(2-picolyl)amine (dipicolylamine, 1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Dimethylformamide (DMF, solvent)

-

Round-bottom flask, magnetic stirrer, heating mantle.

-

-

Procedure:

-

Dissolve the product from Step 1 in DMF.

-

Add dipicolylamine and potassium carbonate to the solution.

-

Heat the mixture to 100-120 °C and stir for 12-24 hours under an inert atmosphere (N₂ or Ar).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into a large volume of cold water to precipitate the product.

-

Collect the crude product by filtration.

-

Purify the solid by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the final product.

-

-

Validation:

-

The final product should be a yellow or orange solid.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The NMR will show additional peaks corresponding to the picolyl groups. HRMS should confirm the exact mass of the molecular ion.

-

Applications in Research and Development

The tunable and responsive nature of 1,8-naphthalimide derivatives has led to their widespread application in sensing and imaging.

Detection of Biologically and Environmentally Relevant Ions

1,8-naphthalimides have been engineered to selectively detect a wide array of metal cations.[1][10] The choice of receptor is paramount for selectivity.

| Target Ion | Receptor Moiety | Sensing Mechanism | Typical Response | Reference(s) |

| Zn²⁺ | Dipicolylamine (DPA) | PET | Fluorescence "Turn-On" | [12][14][15] |

| Hg²⁺ | Thiourea, Dithioalkane | Chemodosimeter / PET | Fluorescence Quenching or "Turn-On" | [23][24][25] |

| Cu²⁺ | Iminodiacetic acid, Schiff base | PET / Complexation | Fluorescence Quenching | [26][27] |

| Ag⁺ | Thioether, Thiourea | Complexation / PET | Fluorescence Quenching | [23][28] |

| F⁻, CN⁻ | Thiophenhydrazide | H-bonding / Deprotonation | Fluorescence Quenching | [3] |

Cellular and Subcellular Imaging

The excellent photophysical properties and general low cytotoxicity of 1,8-naphthalimides make them prime candidates for live-cell imaging.[29][30] By appending specific targeting groups, these fluorophores can be directed to particular organelles.

-

Mitochondria: Lipophilic cationic groups, such as triphenylphosphonium (TPP), are attached to the naphthalimide core. The positive charge drives accumulation within the negatively charged mitochondrial matrix.[29]

-

Lysosomes: Basic moieties like morpholine can be incorporated, which become protonated and trapped in the acidic environment of lysosomes.[31]

-

DNA/Nucleus: The planar aromatic structure of the naphthalimide core allows it to act as a DNA intercalator, leading to nuclear staining. This property has also been exploited in the development of anticancer agents.[2][32]

Enzyme Activity and Prodrug Activation

1,8-naphthalimides are used to design "pro-fluorescent" probes for enzyme detection. A quenching group or a group that modulates the ICT properties is attached to the fluorophore via a linker that is a specific substrate for a target enzyme.[6] Enzymatic cleavage releases the highly fluorescent parent naphthalimide, providing a direct and quantifiable measure of enzyme activity.[20] This concept is critical for diagnosing diseases associated with aberrant enzyme levels and for high-throughput screening of enzyme inhibitors.[6]

Future Perspectives and Conclusion

The field of 1,8-naphthalimide derivatives continues to evolve rapidly. Current research is pushing the boundaries of what these versatile molecules can achieve:

-

Theranostics: Combining the imaging capabilities of naphthalimides with therapeutic action (e.g., as photosensitizers or drug-delivery vehicles) into a single molecule.[2][32]

-

Two-Photon Absorption: Designing derivatives with large two-photon absorption cross-sections for deeper tissue imaging with reduced photodamage.[6]

-

Long-Wavelength Emission: Developing novel donor-acceptor structures to push emission into the near-infrared (NIR) window for enhanced in vivo imaging capabilities.[33]

References

- 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives.

- Synthesis and sensor activity of a PET-based 1,8-naphthalimide Probe for Zn(2+)

- Yellow-Green and Blue Fluorescent 1,8-Naphthalimide-Based Chemosensors for Metal C

- Unique Photophysical Properties of 1,8-Naphthalimide Derivatives: Generation of Semi-stable Radical Anion Species by Photo-Induced Electron Transfer

- Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Deriv

- 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift. PMC - PubMed Central.

- Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. Royal Society Open Science.

- 1,8-Naphthalimide derivatives as the small molecules with multiapplications in chemistry and biology. RSC Publishing.

- Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. PMC - NIH.

- Unique Photophysical Properties of 1,8-Naphthalimide Derivatives: Generation of Semi-stable Radical Anion Species by Photo-Induced Electron Transfer

- Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging. PMC - NIH.

- Detection of Silver and Mercury Ions Using Naphthalimide-Based Fluorescent Probe. NIH.

- Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. PMC - NIH.

- Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents. PubMed.

- Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences (RSC Publishing).

- Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. PubMed.

- Long-wavelength dual-state luminescent naphthalimide deriv

- Synthesis of 1,8-naphthalimide based probe 3.

- Design of 1,8‐Naphthalimide‐Based Fluorescent Functional Molecules for Biological Applic

- 1,8-Naphthalimide based fluorescent sensors for enzymes. Maynooth University Research Archive Library.

- Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamin

- A Highly Selective Fluorescent Probe for Hg2+ Based on a 1,8-Naphthalimide Derivative.

- A Multifunctional Fluorescent Probe Based on 1,8-Naphthalimide for the Detection of Co2+, F−, and CN−. MDPI.

- A Highly Water-Soluble and Solid State Emissive 1,8-Naphthalimide as a Fluorescent PET Probe for Determination of pHs, Acid/Base Vapors, and W

- 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. RSC Publishing.

- Design and Synthesis of a Novel ICT Bichromophoric pH Sensing System Based on 1,8-Naphthalimide Fluorophores as a Two-Input Logic Gate and Its Antibacterial Evalu

- Design and Synthesis of a Novel ICT Bichromophoric pH Sensing System Based on 1,8-Naphthalimide Fluorophores as a Two-Input Logic Gate and Its Antibacterial Evalu

- 1,8-Naphthalimide-based 'turn-on' fluorescent sensor for the detection of zinc ion in aqueous media and its applications for bioimaging.

- Naphthalimide-Appended Squaraine Rotaxanes Exhibit Enhanced FRET Efficiency.

- 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives.

- A 1,8-naphthalimide-based fluorescent chemosensor for the sequential recognition of silver and sulfur ions and its application in bioimaging. New Journal of Chemistry (RSC Publishing).

- 1,8-Naphthalimide-based fluorescent sensor with high selectivity and sensitivity for Zn2+ and its imaging in living cells.

- Design and Synthesis of a Novel ICT Bichromophoric pH Sensing System Based on 1,8-Naphthalimide Fluorophores as a Two-Input Logic Gate and Its Antibacterial Evaluation.

- Naphthalimide-Appended Squaraine Rotaxanes Exhibit Enhanced FRET Efficiency.

- Solid Fluorescence pH Sensors Based on 1,8-Naphthalimide Copolymers Synthesized by UV Curing. MDPI.

- The design, synthesis and photophysical properties of two novel 1,8-naphthalimide fluorescent pH sensors based on PET and ICT.

- A new 1,8-naphthalimide-based fluorescent “turn-off” sensor for detecting Cu 2+ and sensing mechanisms.

- Fluorescence spectra of 1,8‐naphthalimide 1 in aqueous solution...

- The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). BMC Chemistry.

- Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualis

- 1,8-Naphthalimide-Based Multifunctional Compounds as Cu2+ Probes, Lysosome Staining Agents, and Non-viral Vectors. PMC - NIH.

Sources

- 1. 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 7. mdpi.com [mdpi.com]

- 8. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and sensor activity of a PET-based 1,8-naphthalimide Probe for Zn(2+) and pH determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Design and Synthesis of a Novel ICT Bichromophoric pH Sensing System Based on 1,8-Naphthalimide Fluorophores as a Two-Input Logic Gate and Its Antibacterial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 [frontiersin.org]

- 21. Naphthalimide-Appended Squaraine Rotaxanes Exhibit Enhanced FRET Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]